6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the n4 position, and a trifluoromethyl group at the 2nd position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,5-diaminopyrimidine and ethyl trifluoroacetate.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Scientific Research Applications
6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-n4-methyl-2-(trifluoromethyl)pyrimidine-4,5-diamine: Similar structure but with a methyl group instead of an ethyl group at the n4 position.
6-Chloro-n4-ethyl-2-(difluoromethyl)pyrimidine-4,5-diamine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group at the 2nd position.
Uniqueness
The presence of the trifluoromethyl group in 6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to molecular targets. These properties make it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
6-chloro-4-N-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3N4/c1-2-13-5-3(12)4(8)14-6(15-5)7(9,10)11/h2,12H2,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWRXDYBLKRTFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=NC(=N1)C(F)(F)F)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289744 |
Source
|
Record name | 6-chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1810-35-1 |
Source
|
Record name | NSC63340 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63340 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.